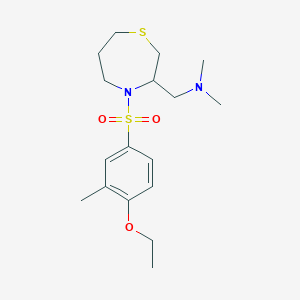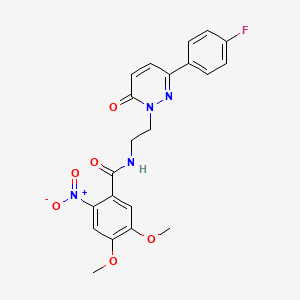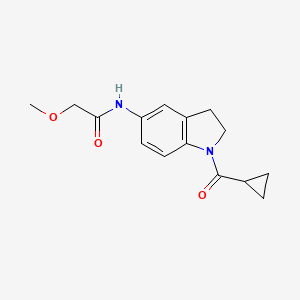![molecular formula C21H21N3O3 B2845187 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide CAS No. 898464-44-3](/img/structure/B2845187.png)
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Experimental Characterization and Synthesis
Quinoline derivatives are explored for their unique chemical properties and potential applications in pharmacology due to their versatile pharmacological applications. Studies involve synthesis, extensive characterization (using techniques such as NMR, MS, IR, UV-vis, X-ray, and elemental analysis), and computational studies to understand their electronic and structural properties. These efforts are aimed at generating new compounds for various applications, including drug development (Md. Serajul Haque Faizi et al., 2018).
Fluorescence Sensing and Bioimaging
Quinoline derivatives are also investigated for their potential as multifunctional sensors. For instance, certain quinoline-based compounds have been developed as excellent selective fluorescence sensors for metal ions and have shown potential in bioimaging applications. These compounds can detect ions like Al³⁺ in aqueous solutions, with sensitivity surpassing WHO guidelines for drinking water, highlighting their relevance in environmental monitoring and health (Seul Ah Lee et al., 2014).
Drug Development and Biological Evaluation
Quinoline derivatives exhibit a range of biological activities, making them attractive targets for drug development. This includes acting as antibacterial agents, where their synthesis and evaluation against various bacterial strains are key areas of research. Their activity is often compared to existing treatments, providing a foundation for the development of new therapeutic agents (E. Glazer & J. E. Presslitz, 1982).
Antioxidant Enzyme Interactions
Quinoline derivatives are involved in studies focusing on the interactions with antioxidant enzymes such as NAD(P)H:quinone oxidoreductase (NQO1). These interactions are crucial for understanding the chemoprotective and bioactivation roles of NQO1, including its involvement in detoxification reactions and antioxidant defense mechanisms (D. Ross et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a key role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
It can be inferred from similar compounds that the steric hindrance might be important for the activity against ezh2 .
Biochemical Pathways
Compounds with similar structures have been found to affect the histone lysine methylation pathways .
Result of Action
Similar compounds have been found to inhibit ezh2, which could potentially reduce cancer aggressiveness and metastasis .
Propiedades
IUPAC Name |
N-(3-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-4-2-6-16(10-13)22-20(26)21(27)23-17-11-14-5-3-9-24-18(25)8-7-15(12-17)19(14)24/h2,4,6,10-12H,3,5,7-9H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPONGMKZPCRYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)
![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2845109.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)
![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)
![N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845116.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2845117.png)

![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2845120.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2845121.png)

